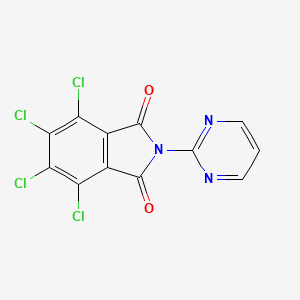![molecular formula C13H18N2O6S B6005696 N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine](/img/structure/B6005696.png)
N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine, commonly known as DASA-ALA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, physiology, and medicine.
Applications De Recherche Scientifique
DASA-ALA has shown promising results in various scientific research applications, including the development of new drugs and therapies. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, DASA-ALA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Mécanisme D'action
The mechanism of action of DASA-ALA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, DASA-ALA has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other cellular processes.
Biochemical and Physiological Effects
DASA-ALA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function in animal models, and the reduction of oxidative stress. Additionally, DASA-ALA has been shown to have anti-inflammatory properties, which could make it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DASA-ALA in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, DASA-ALA has been shown to have low toxicity, making it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of using DASA-ALA is its limited solubility in water, which could make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving DASA-ALA. One potential area of research is the development of new drugs and therapies based on the compound's ability to inhibit cancer cell growth and improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of DASA-ALA and its potential applications in various fields, including biochemistry, physiology, and medicine. Finally, the development of new synthesis methods for DASA-ALA could lead to more efficient and cost-effective production of the compound, making it more accessible for scientific research.
Méthodes De Synthèse
DASA-ALA can be synthesized using a multi-step process that involves the reaction of 5-(dimethylaminosulfonyl)-2-methoxybenzoic acid with alanine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including chromatography and recrystallization.
Propriétés
IUPAC Name |
2-[[5-(dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-8(13(17)18)14-12(16)10-7-9(5-6-11(10)21-4)22(19,20)15(2)3/h5-8H,1-4H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYFWXXNQXKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6005616.png)


![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)
![4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate](/img/structure/B6005655.png)
![5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6005681.png)
methanone](/img/structure/B6005682.png)
![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)